Dodecahydrodibenzofuran

Description

Structural Features and Stereochemical Considerations

The presence of multiple chiral centers in the molecule gives rise to a number of possible stereoisomers. googleapis.comgoogle.com The specific arrangement of substituents at these centers can influence the molecule's physical properties, such as boiling point and density, as well as its reactivity and suitability for specific applications. For instance, different isomers may exhibit varied performance as liquid organic hydrogen carriers due to differences in their thermodynamic properties. osti.gov The complexity of the isomeric mixture obtained from the hydrogenation of dibenzofuran (B1670420) is a key consideration in its synthesis and purification. iitm.ac.in

Table 1: Stereochemical Aspects of Dodecahydrodibenzofuran

| Feature | Description |

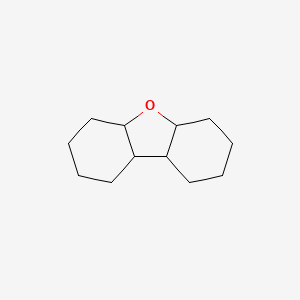

| Ring System | Two cyclohexane (B81311) rings fused to a central tetrahydrofuran (B95107) ring. |

| Isomerism | Exhibits cis-trans isomerism at the ring junctions. |

| Chirality | Contains multiple chiral centers, leading to various stereoisomers. |

| Conformation | The cyclohexane rings can adopt chair and boat conformations, further adding to the structural diversity. |

Relevance as a Target Molecule in Synthetic Chemistry and Bio-refining Applications

This compound has emerged as a molecule of significant interest in two primary areas: as a potential Liquid Organic Hydrogen Carrier (LOHC) and as a product from the upgrading of biomass.

In the context of LOHC technology, this compound is valued for its high hydrogen storage capacity. The reversible process of hydrogenating dibenzofuran to this compound and then dehydrogenating it to release hydrogen is a promising method for the safe and efficient storage and transport of hydrogen. preprints.org Research in this area focuses on developing efficient and selective catalysts, typically based on platinum group metals, for both the hydrogenation and dehydrogenation reactions. rsc.orgresearchgate.net The choice of catalyst and reaction conditions can influence the isomeric distribution of the resulting this compound, which in turn affects the thermodynamics and kinetics of hydrogen release. osti.gov

The relevance of this compound in biorefining stems from the need to upgrade bio-oils derived from lignin (B12514952), a major component of lignocellulosic biomass. rsc.orgresearchgate.net Lignin is a complex polymer rich in aromatic structures, and its conversion into valuable chemicals and fuels often involves hydrodeoxygenation (HDO). rsc.org Dibenzofuran is considered a model compound representing some of the oxygen-containing aromatic structures found in lignin-derived bio-oils. rsc.orgwhiterose.ac.uk The HDO of dibenzofuran, through intermediates like tetrahydrodibenzofuran and hexahydrodibenzofuran, ultimately yields this compound. rsc.orgcip.com.cn This process not only removes oxygen, thereby improving fuel quality, but also produces a high-density, energy-rich molecule. rsc.org

Table 2: Research and Application Highlights of this compound

| Area | Research Focus | Significance |

| Liquid Organic Hydrogen Carriers (LOHC) | Development of catalysts for reversible hydrogenation/dehydrogenation. | High hydrogen storage capacity for safe and efficient energy transport. preprints.org |

| Bio-refining | Hydrodeoxygenation (HDO) of lignin-derived model compounds. | Upgrading of bio-oils to higher quality fuels and chemical feedstocks. rsc.orgresearchgate.net |

| Synthetic Chemistry | Stereoselective synthesis of specific isomers. | Understanding structure-property relationships for targeted applications. |

Position within the Furan (B31954) and Dibenzofuran Family of Heterocycles

This compound represents the fully saturated member of a family of oxygen-containing heterocyclic compounds that build in complexity from the fundamental furan ring. Understanding this structural hierarchy provides context for the properties and synthesis of this compound.

Furan (C₄H₄O): A five-membered aromatic heterocycle containing one oxygen atom. It is the basic building block of this family.

Benzofuran (B130515) (C₈H₆O): Formed by the fusion of a benzene (B151609) ring to a furan ring. rsc.org This increases the aromatic system and alters the electronic properties.

Dibenzofuran (C₁₂H₈O): Consists of two benzene rings fused to a central furan ring. googleapis.comrsc.org It is a planar and highly aromatic molecule.

This compound (C₁₂H₂₀O): The result of the complete hydrogenation of the two benzene rings of dibenzofuran. This saturation transforms the planar aromatic system into a three-dimensional alicyclic structure, leading to a loss of aromaticity and a significant change in chemical and physical properties.

The progressive hydrogenation from dibenzofuran to this compound illustrates a key strategy in chemical synthesis and energy storage: the use of aromatic systems as a scaffold that can be reversibly saturated and unsaturated.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDNMGZRUWMVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3CCCCC3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dodecahydrodibenzofuran and Its Stereoisomers

Catalytic Hydrodeoxygenation (HDO) of Dibenzofuran (B1670420) and Related Precursors

The conversion of dibenzofuran to dodecahydrodibenzofuran is achieved through catalytic hydrodeoxygenation, a process that involves the reaction of the substrate with hydrogen under specific conditions. The key challenge lies in steering the reaction towards complete hydrogenation of the aromatic system, yielding the desired dodecahydro-product, rather than the hydrogenolysis of the C-O bonds which leads to deoxygenated products like bicyclohexane.

Heterogeneous Catalysis for this compound Formation

Heterogeneous catalysis is the cornerstone for the synthesis of this compound, offering advantages in catalyst separation and reusability. The choice of metal, support, and reaction conditions plays a pivotal role in achieving high yields and selectivities.

A range of noble and transition metals have been investigated for the HDO of dibenzofuran and its analogues. Platinum (Pt), Palladium (Pd), Ruthenium (Ru), and Nickel (Ni) have all demonstrated activity in hydrogenating the aromatic rings of such substrates.

Ruthenium (Ru): Ruthenium-based catalysts have been shown to be particularly effective for the initial, partial hydrogenation of the heterocyclic ring in benzofurans under mild conditions. This step is crucial for activating the molecule for subsequent complete saturation.

Rhodium (Rh): In cascade catalysis, rhodium catalysts have been employed for the full hydrogenation of the remaining carbocyclic ring, demonstrating their capability to achieve complete saturation where other catalysts might fail.

Platinum (Pt) and Palladium (Pd): Both Pt and Pd are well-known hydrogenation catalysts. Studies on the HDO of dibenzofuran have shown that Pt catalysts exhibit high hydrogenation activity, leading to the formation of hydrogenated products. Pd catalysts are also active and can promote both hydrogenation and subsequent deoxygenation reactions. The selectivity towards this compound would depend on carefully controlling the reaction conditions to favor hydrogenation over C-O bond cleavage.

Nickel (Ni): As a more cost-effective alternative to noble metals, nickel catalysts have also been explored for the HDO of oxygenated aromatic compounds. The modification of Ni catalysts, for instance with TiO2, can enhance their activity and influence the reaction pathways.

Silica (B1680970) (SiO2): Silica is a common support that can be prepared with a high surface area, facilitating good metal dispersion. In some cascade reactions for the complete hydrogenation of benzofurans, however, silica gel was found to deactivate the catalyst, leading to a racemic product mixture.

Alumina (B75360) (Al2O3): Alumina exists in various phases, with γ-Al2O3 being a common choice for catalyst support due to its mechanical stability and surface properties. Acidic alumina has also been shown to have a deactivating effect on certain catalysts used for complete hydrogenation. The acidity of the support can significantly influence the reaction pathway, with stronger acidity generally favoring C-O bond cleavage.

Zirconia (ZrO2): Zirconia is another support material that can be used to disperse metal catalysts. Its properties can be tuned to influence the catalytic activity and selectivity.

The modification of these supports, for instance by creating mixed oxides like Al2O3/SiO2 or ZrO2/SiO2, can further tailor the catalyst's properties to enhance performance in the HDO of dibenzofuran. researchgate.net

The selectivity of the HDO process towards complete hydrogenation versus C-O bond cleavage is intricately linked to the physical and chemical properties of the catalyst, namely metal dispersion and the acidity of the support.

Metal Dispersion: High dispersion of the metal active sites, leading to smaller nanoparticles, is generally correlated with increased hydrogenation activity. researchgate.net For the synthesis of this compound, a high hydrogenation rate is desirable to ensure the complete saturation of the aromatic rings.

Support Acidity: The acidity of the catalyst support can have a profound effect on the reaction pathway. Strongly acidic sites are known to promote the cleavage of C-O bonds, which would lead to undesired deoxygenated products. researchgate.net Therefore, for the selective synthesis of this compound, a support with mild or no acidity is generally preferred to suppress the hydrogenolysis pathway.

The optimization of reaction parameters is crucial for maximizing the yield of this compound and controlling the stereoselectivity of the reaction. Studies on the complete hydrogenation of benzofurans, a related class of compounds, provide valuable insights into the effects of these parameters.

Temperature: An elevated reaction temperature is often necessary to activate the catalyst for the complete hydrogenation of the aromatic rings. For instance, in a cascade hydrogenation of benzofurans, a temperature of 60°C was required to activate the rhodium catalyst for the second hydrogenation step.

Pressure: Hydrogen pressure is a key factor in hydrogenation reactions. An initial lower pressure may be optimal for a selective partial hydrogenation, while a subsequent increase in pressure can drive the reaction towards complete saturation of the remaining aromatic ring.

Hydrogen Coverage: High hydrogen coverage on the catalyst surface is believed to promote the complete hydrogenation of intermediates to form the fully saturated this compound.

| Entry | Catalyst System | Temperature (°C) | Pressure (bar H₂) | Outcome |

|---|---|---|---|---|

| 1 | Ru complex + Rh complex | 25 -> 60 | 10 -> 80 | Full conversion to octahydrobenzofuran |

| 2 | Ru complex + Rh complex | 25 | 10 -> 80 | Incomplete conversion |

| 3 | Ru complex + Rh complex on SiO₂ | 25 -> 60 | 10 -> 80 | Deactivation of catalyst, racemic product |

| 4 | Ru complex + Rh complex on acidic Al₂O₃ | 25 -> 60 | 10 -> 80 | Deactivation of catalyst, racemic product |

Mechanistic Elucidation of HDO Pathways to this compound

The formation of this compound from dibenzofuran via heterogeneous catalysis is understood to proceed through a sequential hydrogenation mechanism. This pathway involves the initial saturation of the aromatic rings, followed by further hydrogenation to yield the final product. A proposed mechanism, based on studies of related benzofurans, involves a cascade catalysis approach:

Partial Hydrogenation of the Heterocyclic Core: The first step involves the selective hydrogenation of one of the benzene (B151609) rings of the dibenzofuran molecule. In the case of benzofurans, this has been shown to be the partial reduction of the furan-containing ring to yield a 2,3-dihydrobenzofuran (B1216630) intermediate. This initial hydrogenation can be enantioselective if a chiral catalyst is employed.

Complete Hydrogenation of the Carbocyclic Ring: The partially hydrogenated intermediate then undergoes complete saturation of the remaining aromatic ring. This second step can be diastereoselective, with the stereochemistry of the initial hydrogenation directing the approach of hydrogen to the second ring.

This two-step process allows for the controlled formation of specific stereoisomers of this compound. The choice of catalysts for each step is critical, with one catalyst being selective for the initial partial hydrogenation and a second, often more active, catalyst required for the complete saturation of the more resilient carbocyclic ring.

Sequential Hydrogenation of Aromatic Rings (e.g., Tetrahydrodibenzofuran, Hexahydrodibenzofuran Intermediates)

The conversion of dibenzofuran to this compound via catalytic hydrodeoxygenation (HDO) is not a single-step process but a sequential reaction involving partially hydrogenated intermediates. The reaction pathway typically begins with the hydrogenation of one of the benzene rings, followed by the second, and culminates in the cleavage of the C-O bond or saturation of the furan (B31954) ring.

The initial key step is the formation of 2,3-dihydrodibenzofuran (2,3-DHBF) through hydrogenation. researchgate.net Further hydrogenation leads to tetrahydrodibenzofuran and hexahydrodibenzofuran intermediates. The precise pathway and dominant intermediates can be influenced by the choice of catalyst and reaction conditions. For instance, in the HDO of the related compound benzofuran, hydrogenation precedes the ring-opening via C-O bond cleavage. researchgate.net The process involves a network of reactions where the aromatic rings are saturated sequentially before the final deoxygenation or full saturation of the furan ring to yield the stable this compound structure.

Table 1: Proposed Reaction Network for Dibenzofuran Hydrodeoxygenation

| Step | Reactant | Intermediate Product(s) | Description |

| 1 | Dibenzofuran | Dihydrodibenzofuran (DHBF) | Initial hydrogenation of one aromatic C=C bond. |

| 2 | Dihydrodibenzofuran | Tetrahydrodibenzofuran (THDBF) | Further hydrogenation of the first benzene ring. |

| 3 | Tetrahydrodibenzofuran | Hexahydrodibenzofuran (HHDBF) | Hydrogenation of the second benzene ring begins. |

| 4 | Hexahydrodibenzofuran | This compound | Final saturation of all rings and/or C-O cleavage. |

C-O Bond Cleavage Mechanisms during Hydrodeoxygenation

The cleavage of the carbon-oxygen bonds within the furan ring is a critical step in the hydrodeoxygenation (HDO) process. For benzofuran, a simpler analogue, breaking the C-O bond connected to the benzene ring is challenging due to its high dissociation energy. researchgate.net Theoretical studies on MoS₂ catalysts show that the direct deoxygenation (DDO) route involves several key energetic stages. The cleavage of C-O bonds is typically a strongly exothermic step. nih.gov For example, in related furanic compounds, the release of the oxygen atom (as water after hydrogenation) leaves the hydrocarbon backbone. nih.gov

The mechanism often involves the creation of vacancies on the catalyst surface where the oxygen atom can be adsorbed and subsequently removed. nih.gov Electron transfer between metals in bimetallic catalysts, such as Ni and Cu, can accelerate the C-O bond cleavage and enhance oxygen removal. researchgate.net The process is a complex interplay of hydrogenation and deoxygenation steps, with the C-O bond scission being a pivotal event. researchgate.netnih.gov

Table 2: Energetics of Key Steps in Furanic DDO on MoS₂ Catalyst

| Reaction Step | Energy Change | Description |

| Hydrogen Addition | Endothermic | Addition of H atoms to the furanic ring. nih.gov |

| C-O Bond Cleavage | Exothermic | Scission of the carbon-oxygen ether bond. nih.gov |

| Water Desorption | Endothermic | Regeneration of the catalyst vacancy site. nih.gov |

Identification of Rate-Determining Steps and Key Intermediates

Key intermediates in the process are the partially hydrogenated species. As identified in the hydrodeoxygenation of benzofuran, 2,3-dihydrobenzofuran is a crucial initial intermediate formed by hydrogenation, which then undergoes C-O bond cleavage. researchgate.net Similarly, for dibenzofuran, partially saturated species like tetrahydro- and hexahydrodibenzofuran are the key intermediates on the path to the final this compound product.

Alternative Synthetic Routes to this compound Scaffolds

Beyond the hydrogenation of dibenzofuran, other synthetic strategies can be employed to construct the this compound core, offering alternative pathways that may provide better control over substitution patterns and stereochemistry.

Chemo- and Stereoselective Synthesis Approaches

Achieving specific stereoisomers of this compound requires stereoselective synthetic methods. While direct asymmetric hydrogenation of dibenzofuran to a single stereoisomer is challenging, asymmetric synthesis of partially hydrogenated precursors offers a viable route. For instance, organocatalytic enantioselective Michael additions have been used to create key stereocenters in the synthesis of bioactive hydrodibenzofuran alkaloids. nih.gov Another approach involves the asymmetric hydrogenation of a benzofuran precursor to create a chiral 2,3-dihydrobenzofuran, which can then be further modified and reduced. researchgate.net

Strategies for preparing functionalized 2,3-dihydrobenzofuran derivatives include domino annulations of chiral salicyl N-phosphonyl imines with bromo malonates. rsc.org These methods provide enantioenriched dihydrobenzofuran cores that are precursors to the fully saturated system. An organocatalyzed dienamine process has also been developed to produce enantioenriched and highly functionalized cis-dihydrodibenzofurans. polyu.edu.hk Subsequent hydrogenation of the remaining aromatic ring in these chiral intermediates would yield specific stereoisomers of this compound.

Ring-Closing Strategies for Formation of this compound Systems

The construction of the tricyclic this compound system can be achieved by forming one or more of the rings from acyclic or bicyclic precursors. The Diels-Alder reaction is a powerful tool for forming six-membered rings and has been applied to the synthesis of dibenzofuran derivatives. researchgate.netresearchgate.netnih.gov This [4+2] cycloaddition could be envisioned as a strategy to build the central hydrogenated benzene ring by reacting a furan-based diene with a suitable dienophile, followed by subsequent reduction.

Another prominent strategy is ring-closing metathesis (RCM), which is effective for forming cyclic structures. organic-chemistry.orgnih.gov An isomerization-RCM approach has been successfully used to synthesize substituted benzofurans from 1-allyl-2-allyloxybenzenes. organic-chemistry.org Adapting this methodology could allow for the formation of the furan ring within a pre-existing bicyclic system to generate the this compound scaffold. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Synthetic Access to Functionalized this compound Derivatives

The synthesis of this compound derivatives bearing specific functional groups allows for the modulation of their physical and chemical properties. Such functionalization is typically introduced on the aromatic precursor before the final hydrogenation.

Various methods exist for creating functionalized benzofuran and dibenzofuran scaffolds. A ruthenium-catalyzed C-H activation and aerobic annulation can produce 2,3-diarylbenzofuran-4-carboxylic acids. rsc.org Similarly, an efficient synthesis of substituted 1,3-dihydroisobenzofurans has been developed from salicylaldehydes. rhhz.net Cascade cycloadditions involving silyloxyallyl cation intermediates can also yield highly substituted tetrahydrobenzofurans. nih.gov These substituted precursors, containing functional groups such as carboxylic acids, aryl groups, or halogens, can then undergo catalytic hydrogenation to afford the corresponding functionalized this compound derivatives. This two-stage approach—synthesis of a functionalized aromatic precursor followed by saturation—provides broad access to a wide range of derivatized this compound molecules.

Strategies for Introduction of Specific Functional Groups

The introduction of specific functional groups onto the this compound scaffold is essential for modulating its physical, chemical, and biological properties. Methodologies often commence with the parent this compound, which can be synthesized through catalytic hydrogenation of dibenzofuran. Subsequent functionalization can be achieved through various chemical transformations.

One common strategy involves the oxidation of the this compound core to introduce carbonyl or hydroxyl functionalities. For instance, oxidation with reagents such as chromium trioxide or ruthenium tetroxide can yield ketones at various positions on the carbocyclic rings. These ketones can then serve as versatile intermediates for a range of subsequent reactions, including aldol (B89426) condensations, Grignard additions, and Wittig reactions, to introduce carbon-carbon bonds and further functional groups.

Hydroxylation of the saturated framework can be achieved using various oxidizing agents, including peroxy acids or through chemoenzymatic methods. The resulting alcohols provide handles for further derivatization, such as esterification, etherification, or conversion to leaving groups for nucleophilic substitution reactions.

Halogenation of the this compound skeleton, typically using reagents like N-bromosuccinimide or selectfluor, introduces halo-substituents that can be further manipulated through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions enable the introduction of aryl, vinyl, or alkynyl groups, significantly expanding the chemical diversity of the derivatives.

The following table summarizes some key methods for introducing functional groups onto the this compound framework:

| Functional Group | Reagent/Method | Position of Functionalization | Subsequent Transformations |

| Carbonyl (Ketone) | CrO₃, RuO₄ | Carbocyclic rings | Aldol condensation, Grignard addition, Wittig reaction |

| Hydroxyl (Alcohol) | Peroxy acids, Chemoenzymatic | Carbocyclic rings | Esterification, Etherification, Nucleophilic substitution |

| Halogen (Br, F) | NBS, Selectfluor | Carbocyclic rings | Suzuki, Stille, Sonogashira cross-coupling reactions |

Stereoselective Derivatization of the this compound Framework

Given the multiple stereocenters present in the this compound core, controlling the stereochemistry during derivatization is of paramount importance. Stereoselective methodologies aim to produce a single desired stereoisomer, which is often crucial for biological activity.

Diastereoselective Reactions:

Diastereoselectivity can often be achieved by exploiting the inherent steric and electronic properties of the existing this compound framework. For instance, the reduction of a ketone introduced onto the scaffold can proceed with high diastereoselectivity due to the directing influence of neighboring stereocenters. The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can favor the approach of the hydride from the less hindered face, leading to the formation of a specific diastereomer of the corresponding alcohol.

Similarly, in reactions such as epoxidation or dihydroxylation of an olefinic derivative of this compound, the facial selectivity can be controlled by the stereochemistry of the existing ring system.

Enantioselective Synthesis:

The synthesis of enantiomerically pure this compound derivatives often requires the use of chiral catalysts or auxiliaries. Asymmetric hydrogenation of a partially unsaturated dibenzofuran precursor using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can establish the initial stereocenters in a highly enantioselective manner.

Once a chiral this compound intermediate is obtained, subsequent functionalization reactions can be designed to proceed with high stereocontrol. For example, an enantioselective epoxidation of an allylic alcohol derivative can be achieved using the Sharpless asymmetric epoxidation, which employs a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate.

The following table provides examples of stereoselective derivatization methods for the this compound framework:

| Reaction | Reagent/Catalyst | Stereochemical Control | Resulting Functional Group |

| Ketone Reduction | L-Selectride® | Diastereoselective | Secondary Alcohol |

| Asymmetric Hydrogenation | Rhodium/(S)-BINAP | Enantioselective | Saturated Ring System |

| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET | Enantioselective | Epoxide |

The development of these advanced synthetic methodologies provides chemists with the tools to access a wide array of this compound derivatives with precise control over their functionality and stereochemistry. This capability is fundamental to the exploration of their potential in various scientific fields, including medicinal chemistry and materials science.

Computational and Theoretical Chemistry Studies of Dodecahydrodibenzofuran

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the mechanisms of chemical reactions, providing detailed insights into the energetics and pathways of molecular transformations. For Dodecahydrodibenzofuran, DFT studies primarily focus on its formation through the hydrodeoxygenation (HDO) of Dibenzofuran (B1670420).

Analysis of Potential Energy Surfaces for this compound Formation

The formation of this compound from Dibenzofuran is a multi-step process involving the sequential addition of hydrogen atoms to the aromatic rings. A potential energy surface (PES) maps the energy of a molecule or a system of reacting molecules as a function of their geometry. DFT calculations are employed to construct this map, identifying the most energetically favorable reaction pathways.

The process involves calculating the energies of:

Reactants: Dibenzofuran and molecular hydrogen (H₂).

Intermediates: Partially hydrogenated species, such as hexahydrodibenzofuran and octahydrodibenzofuran. One study identified 1,2,3,4,4a,9b-hexahydrodibenzo[b,d]furan as a key intermediate in the process. nih.gov

Transition States: The highest energy structures that connect reactants, intermediates, and products. Locating these transition states is key to understanding the kinetics of the reaction.

Products: The final this compound molecule.

By mapping these points, a comprehensive PES is developed, revealing the lowest energy path from reactants to products. This analysis allows researchers to understand the stepwise nature of the hydrogenation and identify any potential kinetic bottlenecks.

Computational Modeling of Adsorption and Reaction on Catalyst Surfaces

The hydrogenation of Dibenzofuran to this compound is typically performed using heterogeneous catalysts, often involving transition metals like Palladium, Platinum, or Ruthenium. researchgate.net Computational modeling, particularly with DFT, is essential for understanding how these catalysts function at a molecular level.

These studies model a small, representative portion of the catalyst surface (e.g., a Pd(111) crystal facet) and simulate the interaction of reactant molecules with it. Key parameters calculated include:

Adsorption Energies: The strength with which Dibenzofuran and hydrogen molecules or atoms bind to the catalyst surface. This determines how readily the reaction can initiate.

Adsorption Geometries: The preferred orientation and position of the molecules on the surface, which influences their reactivity.

Surface-Mediated Reactions: How the catalyst facilitates bond breaking (e.g., H-H bond in H₂) and bond making during the hydrogenation of the furan (B31954) rings.

Prediction of Activation Barriers and Reaction Pathways

A primary goal of DFT studies in this context is to predict the activation barriers (energy required to reach the transition state) for each step in the formation of this compound. These barriers determine the rate of each reaction step. Two principal competing pathways are investigated for the hydrodeoxygenation of Dibenzofuran:

Ring Saturation First (HYD pathway): The aromatic rings are fully hydrogenated first to form this compound, followed by the cleavage of the C-O bonds.

C-O Cleavage First (DDO pathway): The C-O ether bonds are broken first, followed by the hydrogenation of the resulting hydrocarbon rings.

DFT calculations have shown that a direct bimolecular reaction of Dibenzofuran with H or H₂ has a significantly lower energy barrier than the unimolecular cleavage of the C-O bond. nih.govresearchgate.net For instance, the C-O β-scission in Dibenzofuran has a very high calculated energy barrier of approximately 107 kcal/mol. nih.gov This suggests that pathways involving direct hydrogenation of the rings are kinetically favored over initial C-O bond breaking.

| Reaction Step | Description | Calculated Activation Barrier (Illustrative) |

|---|---|---|

| H Addition to Carbon Ring | Initial hydrogenation of one of the aromatic rings of Dibenzofuran. | Low to Moderate |

| C-O Bond Scission (Unimolecular) | Direct cleavage of the ether linkage in Dibenzofuran without prior hydrogenation. | ~107 kcal/mol nih.gov |

| Bimolecular Reaction with H₂ | Direct reaction of Dibenzofuran with a hydrogen molecule. | Significantly lower than C-O scission nih.gov |

Molecular Dynamics and Conformational Analysis of this compound

Once formed, the this compound molecule is not a rigid structure. Its three fused saturated rings can adopt numerous shapes, or conformations, and the molecule itself interacts dynamically with its environment. Molecular dynamics (MD) simulations and other conformational analysis techniques are used to explore this structural flexibility.

Exploration of Conformational Space and Isomer Interconversion

This compound is a complex saturated heterocyclic system. The fusion of the two cyclohexane (B81311) rings to the central tetrahydrofuran (B95107) ring can result in several stereoisomers (e.g., cis-trans isomers at the ring junctions). Each of these isomers, in turn, has a vast conformational space as the six-membered rings can adopt chair, boat, or twist-boat conformations.

Computational methods explore this space by:

Geometry Optimization: Using quantum mechanical methods like DFT, potential conformers are identified and their structures are optimized to find the lowest energy arrangement of atoms.

Frequency Calculations: These calculations confirm that an optimized structure is a true energy minimum (a stable conformer) and provide its vibrational frequencies and thermodynamic properties, such as Gibbs free energy.

Studies on analogous complex ring systems have shown that the energy difference between conformers can be small, leading to a dynamic equilibrium where the molecule rapidly interconverts between several shapes at room temperature. unige.ch The relative populations of these conformers can be predicted from their calculated free energies.

| Conformer/Isomer of a Saturated Heterocycle (Illustrative Example) | Point Group | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| trans,trans,trans (ttt) | C₃ᵥ | 0.00 | 0.00 |

| cis,cis,trans (cct) | C₁ | 0.75 | 0.10 |

Simulations of Intermolecular Interactions and Environmental Effects

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com An MD simulation for this compound would involve placing one or more of these molecules in a simulation box, often filled with solvent molecules, to study its behavior under realistic conditions.

The simulation setup requires:

A Force Field: A set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic forces). Force fields like GAFF (General Amber Force Field) are commonly used for organic molecules. mdpi.com

A Solvent Model: The environment can be modeled either explicitly, with thousands of individual solvent molecules (like hexane (B92381) or water), or implicitly, as a continuous medium. mdpi.com

MD simulations can predict how this compound molecules interact with each other and with a solvent. This is particularly relevant for its application as a Liquid Organic Hydrogen Carrier (LOHC), where understanding properties like viscosity, diffusion, and solubility is crucial. The simulations provide a dynamic picture of these intermolecular interactions, which govern the macroscopic properties of the fluid.

Quantum Chemical Characterization of Electronic Structure

Extensive searches of scientific literature and computational chemistry databases have revealed a significant lack of specific theoretical studies focused on the electronic structure of this compound. While computational methods are frequently applied to its aromatic counterpart, dibenzofuran, and various derivatives to understand their electronic properties and reactivity, the fully hydrogenated form, this compound, has not been the subject of similar in-depth computational investigation.

Computational Prediction of Spectroscopic Parameters

Similarly, there is no specific literature available on the computational prediction of spectroscopic parameters for this compound. The prediction of parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman spectra through computational methods is a powerful tool for structural elucidation. These calculations are invaluable for complementing experimental data and aiding in the assignment of spectral features.

For a molecule with the complexity of this compound, which has multiple stereoisomers, computational spectroscopy would be particularly useful. Theoretical predictions could help differentiate between the various isomers by highlighting expected differences in their spectroscopic signatures. Despite the potential utility of such studies, they have not been reported in the peer-reviewed literature. Therefore, no data tables of predicted spectroscopic parameters can be presented.

Advanced Spectroscopic Characterization and Structural Elucidation of Dodecahydrodibenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Dodecahydrodibenzofuran. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural assignment of this compound, which can exist as different stereoisomers, primarily cis and trans forms, depending on the fusion of the cyclohexane (B81311) rings.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the trans-isomer of this compound, the spectrum exhibits a complex multiplet between 0.86-2.68 ppm, corresponding to the 18 protons on the saturated cyclohexane rings. A distinct multiplet appears around 4.18 ppm, which is characteristic of the two methine protons adjacent to the ether oxygen atom. nih.gov

The cis-isomer displays a slightly different ¹H NMR profile. The 18 alicyclic protons also appear as a broad multiplet, in this case between 0.80-2.45 ppm. The two methine protons adjacent to the oxygen are non-equivalent in this isomer, showing separate multiplets at approximately 3.50 ppm and 4.05 ppm. nih.gov This differentiation in the chemical shifts of the methine protons is a key indicator for distinguishing between the cis and trans isomers.

While detailed experimental ¹³C NMR data for this compound is not widely published, a predicted spectrum would show distinct signals for each unique carbon environment. Due to the symmetry of the molecule, the number of signals would be fewer than the total number of carbon atoms (12). The chemical shifts of the carbons bonded to the oxygen atom (C-O) would be expected to appear significantly downfield (typically in the 60-90 ppm range) compared to the other aliphatic carbons, providing clear markers for the heterocyclic ring structure.

| Isomer | Proton Environment | Chemical Shift (δ) [ppm] | Multiplicity |

|---|---|---|---|

| trans-Dodecahydrodibenzofuran | Alicyclic Protons (18H) | 0.86 - 2.68 | m |

| Methine Protons (2H, adjacent to O) | 4.18 | m | |

| cis-Dodecahydrodibenzofuran | Alicyclic Protons (18H) | 0.80 - 2.45 | m |

| Methine Proton (1H, adjacent to O) | 3.50 | m | |

| Methine Proton (1H, adjacent to O) | 4.05 | m |

Isotopic Labeling Studies for Mechanistic Investigations

Isotopic labeling is a powerful method for tracing the pathways of chemical reactions. While specific studies focusing on the reaction mechanisms of this compound using this technique are scarce, it is a critical tool in understanding its formation, often from the hydrodeoxygenation (HDO) of dibenzofuran (B1670420).

In such a study, one could use deuterium (B1214612) (²H) as a label in the hydrogen gas (D₂) reactant. By analyzing the resulting this compound product using mass spectrometry or ²H NMR, researchers could determine the specific positions and stereochemistry of deuterium incorporation. This information provides invaluable insight into the hydrogenation mechanism, such as whether the hydrogen atoms are added to the same side (syn-addition) or opposite sides (anti-addition) of the aromatic rings of the precursor. Similarly, labeling the oxygen atom in dibenzofuran with ¹⁷O or ¹⁸O could be used to follow the fate of the oxygen during the HDO process.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the types of chemical bonds and functional groups present.

Identification of Characteristic Vibrational Modes and Functional Groups

The IR spectrum of this compound is characterized by the vibrations of its C-H and C-O bonds within a saturated aliphatic framework. The absence of bands in the aromatic region (around 3000-3100 cm⁻¹ for C-H stretching and 1450-1600 cm⁻¹ for C=C stretching) confirms the complete hydrogenation of the aromatic rings.

Raman spectroscopy, which detects changes in polarizability during vibration, would provide complementary information. The symmetric C-O-C stretch and many of the skeletal C-C vibrations of the cyclohexane rings would be expected to be strong in the Raman spectrum.

| Isomer | Wavenumber (cm⁻¹) | Intensity | Assignment (Probable) |

|---|---|---|---|

| trans-Dodecahydrodibenzofuran | 1165 | medium (m) | C-O-C Stretch |

| 1110 | medium (m) | C-O-C Stretch / C-C Stretch | |

| 995 | strong (s) | C-C Stretch / CH₂ Rock | |

| 984 | strong (s) | C-C Stretch / CH₂ Rock | |

| cis-Dodecahydrodibenzofuran | 1170 | strong (s) | C-O-C Stretch |

| 1150 | strong (s) | C-O-C Stretch / C-C Stretch | |

| 955 | strong (s) | C-C Stretch / CH₂ Rock |

In Situ Spectroscopic Monitoring of this compound Reactions

In situ spectroscopy involves monitoring a chemical reaction as it happens, without the need to isolate intermediates or products. This provides real-time data on reaction kinetics and mechanisms. Techniques like in situ FTIR and Raman spectroscopy are particularly powerful for studying heterogeneous catalytic reactions, such as the formation of this compound from dibenzofuran.

By placing a specialized probe within the reaction vessel, one could use in situ FTIR to monitor the disappearance of the characteristic aromatic C-H and C=C bands of the dibenzofuran reactant and the simultaneous appearance of the aliphatic C-H and C-O-C bands of the this compound product. This allows for the tracking of reactant consumption and product formation in real time, enabling the calculation of reaction rates under various conditions (e.g., temperature, pressure). Furthermore, it may be possible to detect the presence of partially hydrogenated intermediates, such as tetrahydro- or octahydrodibenzofuran, by the appearance of their unique vibrational bands, offering a more complete picture of the reaction pathway.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their fragmentation patterns. For this compound (molecular formula C₁₂H₂₀O), the molecular weight is 180.29 g/mol . In electron ionization mass spectrometry (EI-MS), the analysis would reveal a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 180.

The fragmentation of the this compound molecular ion is governed by the stability of the resulting carbocations and neutral radicals. chemguide.co.uk As a saturated heterocyclic compound, its fragmentation pathways are expected to involve the cleavage of the C-C bonds within the cyclohexane rings and the C-O bonds of the ether linkage. The energetically unstable molecular ion breaks apart into smaller, charged fragments and uncharged radicals; only the charged particles are detected. chemguide.co.uk

Key fragmentation processes would include:

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom.

Ring Cleavage: Opening of the saturated cyclohexane rings, followed by the elimination of stable neutral molecules like ethene (C₂H₄) or other small hydrocarbon fragments.

Loss of Alkyl Radicals: Cleavage of side chains or parts of the ring structure, leading to peaks corresponding to the loss of methyl (∙CH₃), ethyl (∙C₂H₅), or larger alkyl radicals.

While a specific library spectrum for this compound is not detailed in foundational literature, analysis of related compounds like dihydrobenzofurans shows fragmentation often involves losses of molecules such as methanol (B129727) (CH₃OH), carbon monoxide (CO), and water (H₂O) depending on the specific structure and ionization method. nih.govscispace.com Based on the fully saturated structure of this compound, the fragmentation pattern would be characterized by a series of peaks separated by 14 mass units (CH₂ groups), indicative of the breakdown of the saturated rings.

| m/z Value | Proposed Fragment Ion | Description of Neutral Loss |

|---|---|---|

| 180 | [C₁₂H₂₀O]⁺ | Molecular Ion (M⁺) |

| 165 | [C₁₁H₁₇O]⁺ | Loss of ∙CH₃ (Methyl radical) |

| 152 | [C₁₀H₁₆O]⁺ | Loss of C₂H₄ (Ethene) |

| 151 | [C₁₀H₁₅O]⁺ | Loss of ∙C₂H₅ (Ethyl radical) |

| 137 | [C₉H₁₃O]⁺ | Loss of ∙C₃H₇ (Propyl radical) |

| 124 | [C₈H₁₂O]⁺ | Loss of C₄H₈ (Butene) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization in Catalytic Systems

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to investigate the chemical states and elemental composition of catalysts employed in the synthesis of this compound, which is typically produced via the hydrodeoxygenation (HDO) of Dibenzofuran. mdpi.comresearchgate.net This analysis provides crucial insights into the interactions between active metals and their supports, which dictate the catalyst's activity and selectivity.

In the context of bimetallic catalysts such as Ni-Cu/γ-Al₂O₃, XPS is used to determine the oxidation states of nickel and copper on the catalyst surface. mdpi.com The binding energies of the core-level electrons (e.g., Ni 2p and Cu 2p) are sensitive to the element's chemical environment. For instance, metallic nickel (Ni⁰) has a characteristic Ni 2p₃/₂ peak at a lower binding energy (~852.1-854.0 eV) compared to oxidized nickel (Ni²⁺ in NiO), which appears at a higher binding energy (~854.0-856.7 eV). researchgate.netresearchgate.net Similarly, metallic copper (Cu⁰) or Cu⁺ species are found around 932.4-932.6 eV, while Cu²⁺ (in CuO) is observed at higher binding energies (~934.0-934.9 eV) and is accompanied by distinct satellite peaks. mdpi.comresearchgate.net

Studies have shown that for Ni-Cu/γ-Al₂O₃ catalysts, the addition of copper can promote the reduction of nickel oxides. mdpi.com XPS analysis has revealed evidence of electron transfer from nickel to copper in these bimetallic systems, a synergistic effect that is believed to accelerate the cleavage of the C-O bond during the HDO process. mdpi.com The surface composition and the oxidation state of the active metals, which can change during the reaction, can be monitored by comparing the XPS spectra of fresh and spent catalysts. mdpi.com

| Element/Orbital | Chemical State | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| Ni 2p₃/₂ | Ni⁰ (metallic) | 852.1 - 854.0 | researchgate.netresearchgate.net |

| Ni 2p₃/₂ | Ni²⁺ (in NiO) | 854.0 - 856.7 | researchgate.netresearchgate.net |

| Cu 2p₃/₂ | Cu⁰ (metallic) / Cu⁺ (in Cu₂O) | 932.4 - 932.6 | mdpi.comresearchgate.net |

| Cu 2p₃/₂ | Cu²⁺ (in CuO) | 934.0 - 934.9 | mdpi.comresearchgate.net |

| Pt 4f₇/₂ | Pt⁰ (metallic) | ~71.2 | |

| Al 2p | Al³⁺ (in Al₂O₃) | ~74.5 | |

| Si 2p | Si⁴⁺ (in SiO₂) | ~103.4 |

Electron Microscopy and X-ray Diffraction for Catalyst Structure and Morphology Analysis in this compound Synthesis

The efficiency of this compound synthesis through the hydrodeoxygenation of Dibenzofuran is highly dependent on the physical and structural properties of the catalyst. Electron Microscopy and X-ray Diffraction (XRD) are cornerstone techniques for characterizing these properties. researchgate.net

X-ray Diffraction (XRD) is used to identify the crystalline phases present in the catalyst and to estimate the average crystallite size of the active components. researchgate.net In a typical supported catalyst like Ni-Cu/γ-Al₂O₃, the XRD pattern will show broad peaks corresponding to the γ-Al₂O₃ support. researchgate.net Superimposed on this pattern are sharper peaks that can be attributed to the crystalline phases of the metal oxides, such as NiO and CuO, in the fresh (calcined) catalyst. mdpi.com The absence of these peaks can indicate that the metal oxide particles are very small (nanoscale) and highly dispersed on the support surface, or that they are amorphous. researchgate.net The average crystallite size of these phases can be calculated from the broadening of the diffraction peaks using the Scherrer equation. researchgate.netucl.ac.uk

Transmission Electron Microscopy (TEM) provides direct visualization of the catalyst's morphology, including the size and distribution of the active metal nanoparticles on the support. mdpi.com TEM analysis can confirm the high dispersion suggested by XRD and provide a particle size distribution. For example, in Ni-Cu/γ-Al₂O₃ catalysts, TEM has shown that the addition of Cu can lead to smaller and more uniformly dispersed metal particles, with average sizes reported to be under 10 nm. mdpi.com Similarly, for platinum catalysts supported on modified silica (B1680970), TEM results have confirmed that loading Pt on supports like Al₂O₃/SiO₂ or ZrO₂/SiO₂ leads to higher metal dispersion compared to an unmodified SiO₂ support. rsc.orgresearchgate.net This enhanced dispersion and smaller particle size are directly linked to improved catalytic performance in HDO reactions. mdpi.comrsc.org

| Catalyst System | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| Ni-Cu/γ-Al₂O₃ | XRD | Identified phases of γ-Al₂O₃ support and NiO/CuO active components. | researchgate.net |

| Ni-Cu/γ-Al₂O₃ | TEM | Bimetallic Ni₅Cu₅ catalyst showed a small mean particle diameter of 4.85 nm, indicating high dispersion. | mdpi.com |

| NiO/Al-SBA-15 | XRD (Scherrer Eq.) | Average NiO crystallite size determined to be ~9-10 nm. | ucl.ac.uk |

| Pt/SiO₂ | TEM | Revealed Pt nanoparticle size and dispersion on the silica support. | rsc.org |

| Pt/Al₂O₃/SiO₂ | TEM | Showed higher Pt dispersion compared to Pt/SiO₂, contributing to enhanced HDO activity. | rsc.orgresearchgate.net |

Role in Complex Chemical Reaction Networks and Bio Refinery Applications

Dodecahydrodibenzofuran as a Key Intermediate in Bio-oil and Coal Tar Upgrading

This compound plays a crucial role as an intermediate in the hydrodeoxygenation (HDO) of dibenzofuran (B1670420), a representative refractory oxygen-containing compound found in both bio-oil derived from lignin (B12514952) and coal tar. The upgrading process aims to remove oxygen atoms from these feedstocks to produce high-quality, deoxygenated hydrocarbons suitable for use as transportation fuels and chemical feedstocks. The conversion of dibenzofuran to fully saturated this compound is a critical step in this upgrading process.

Conversion Pathways from Oxygen-Containing Biomass Derivatives

The formation of this compound in biorefinery processes primarily proceeds through the hydrodeoxygenation of dibenzofuran, which itself is a product of the pyrolysis of lignin, a major component of biomass. The intricate network of reactions involved in the conversion of raw biomass to this compound highlights the complexity of bio-oil upgrading.

While dibenzofuran is a direct precursor, other oxygen-containing biomass derivatives, such as phenols and furans (e.g., furfural (B47365) and 5-hydroxymethylfurfural), can also contribute to the formation of phenolic intermediates that may subsequently undergo reactions to form dibenzofuran and, consequently, this compound. The reaction pathways are heavily influenced by the catalyst type and reaction conditions. For instance, the hydrodeoxygenation of lignin-derived phenols over various catalysts can lead to the formation of aromatic hydrocarbons, which can then be further processed. mdpi.com

Contribution to the Production of Deoxygenated Hydrocarbons (e.g., Cyclohexylcyclohexanol, Bicyclohexyl)

This compound is a central intermediate in the reaction pathway leading to valuable deoxygenated hydrocarbons. The subsequent transformation of this compound is critical for achieving the desired final products. The primary deoxygenated products derived from this compound are cyclohexylcyclohexanol and bicyclohexyl (B1666981).

The formation of these products occurs through the selective cleavage of the C-O bond within the saturated this compound ring, followed by further hydrogenation or dehydroxylation steps. The distribution between cyclohexylcyclohexanol and bicyclohexyl is highly dependent on the catalyst and reaction conditions employed. For example, studies on the hydrodeoxygenation of dibenzofuran over various catalysts have shown that the reaction proceeds through the formation of partially hydrogenated intermediates, leading to this compound, which is then converted to bicyclohexyl and other deoxygenated products. iaea.org

Further Catalytic Transformations of this compound

The utility of this compound as an intermediate extends to its subsequent catalytic transformations, which are crucial for the production of fully deoxygenated and valuable hydrocarbons. These transformations primarily involve the cleavage of the stable, saturated C-O bond within the molecule.

Selective Cleavage of Saturated C-O Bonds in this compound

Transition metal catalysts, including those based on nickel, platinum, and palladium, have been investigated for this purpose. The catalyst's properties, such as the nature of the active metal and the characteristics of the support material, play a critical role in determining the efficiency and selectivity of the C-O bond cleavage. For instance, bimetallic catalysts, such as Ni-Cu supported on γ-Al2O3, have shown enhanced activity in the hydrodeoxygenation of related furanic compounds, which is attributed to the synergistic effects between the metals that facilitate C-O bond cleavage. mdpi.com

Hydrogenolysis Reactions and Product Distribution Control

The hydrogenolysis of this compound involves the cleavage of the C-O bond in the presence of hydrogen. The control of product distribution during this process is paramount for producing the desired hydrocarbons. The primary products, as mentioned earlier, are cyclohexylcyclohexanol and bicyclohexyl.

The selectivity towards these products can be controlled by tuning the reaction conditions, such as temperature, hydrogen pressure, and the choice of catalyst. For example, catalysts with a balance of metal and acid sites can influence the reaction pathway. Metal sites are primarily responsible for hydrogenation and C-O bond cleavage, while acid sites can promote dehydration and isomerization reactions. The use of different catalyst supports and the addition of promoters can further modulate the catalyst's activity and selectivity, thereby allowing for the targeted production of either cyclohexylcyclohexanol or bicyclohexyl. The product distribution in the hydrodeoxygenation of benzofuran (B130515), a related compound, has been shown to be influenced by the catalyst composition and reaction time, with ethylcyclohexane (B155913) being a major product. mdpi.com

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Sustainable Catalysts for Dodecahydrodibenzofuran Synthesis

The efficient synthesis of this compound hinges on the development of robust and sustainable catalytic systems capable of the complete hydrogenation of dibenzofuran (B1670420). Current research is moving beyond traditional precious metal catalysts to explore more earth-abundant and environmentally benign alternatives.

Recent advancements have highlighted the potential of non-noble metal-based heterogeneous catalysts. For instance, nickel nanoparticles supported on mesoporous silica (B1680970) (MCM-41) have demonstrated high activity and selectivity in hydrogenation reactions under mild conditions. researchgate.net Furthermore, the use of biomass-derived supports, such as pine needle-derived N-doped graphitic matrices embedded with nickel nanoparticles, presents a promising avenue for creating sustainable and cost-effective catalysts. researchgate.net Bimetallic catalysts, particularly those combining nickel and cobalt, are also being investigated to enhance performance in hydrodeoxygenation reactions at a lower cost compared to noble metals. mdpi.com

Another innovative approach involves the use of ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA). acs.orgornl.gov This system has proven effective for the selective hydrogenation of benzofuran (B130515) derivatives and offers a pathway for the controlled hydrogenation of dibenzofuran. acs.orgornl.gov The close proximity of metal and acid sites on the support allows for the hydrogenation of the oxygen-containing heterocyclic ring while preserving the aromaticity of the benzene (B151609) rings if desired, or facilitating complete saturation under appropriate conditions. acs.org

The table below summarizes some of the novel catalytic systems being explored for the hydrogenation of furanic and benzofuranic compounds, which are relevant to the synthesis of this compound.

| Catalyst System | Support Material | Key Features | Relevant Reactions |

| Nickel Nanoparticles | Mesoporous Silica (MCM-41) | High activity, selectivity, air-stable, non-noble metal | Hydrogenation of carbonyls, nitroarenes, N-heterocycles |

| Nickel Nanoparticles | Pine Needle-Derived N-doped Graphitic Matrix | Sustainable, waste biomass-derived, mesoporous | Hydrogenation of (hetero)arenes |

| Ruthenium Nanoparticles | Lewis Acid-Functionalized Supported Ionic Liquid Phase (Ru@SILP-LA) | High activity, selectivity, stability, continuous flow application | Selective hydrogenation of benzofuran derivatives |

| Bimetallic Catalysts (e.g., Ni-Co) | Alumina (B75360) (Al2O3) | Lower cost, comparable performance to some noble metals | Hydrodeoxygenation reactions |

Integration of Machine Learning and Artificial Intelligence for Reaction Pathway Prediction and Catalyst Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of catalytic processes for the synthesis of this compound. These computational tools can accelerate the design of novel catalysts and predict reaction pathways with greater speed and accuracy than traditional trial-and-error methods. researchgate.netresearchgate.net

In the context of reaction pathway prediction, AI can be used for retrosynthetic analysis, suggesting optimal synthetic routes from starting materials to the target molecule. researchgate.netnih.gov Deep learning models, such as graph neural networks, can directly process molecular structures to predict reaction outcomes and identify potential side products. mdpi.com This predictive capability is crucial for optimizing reaction conditions to maximize the yield and selectivity of this compound.

The following table illustrates the potential applications of AI and ML in the synthesis of this compound.

| Application Area | AI/ML Technique | Potential Impact |

| Catalyst Discovery | Active Learning, Reinforcement Learning | Accelerated identification of novel, high-performance catalysts. rsc.org |

| Performance Prediction | Random Forests, Neural Networks | Accurate prediction of catalyst activity and selectivity based on descriptors. mdpi.com |

| Reaction Pathway Prediction | Retrosynthetic Analysis, Graph Neural Networks | Generation of optimal and sustainable synthetic routes. researchgate.netmdpi.com |

| High-Throughput Screening | Predictive Modeling | Rapid in silico screening of catalyst libraries and reaction conditions. researchgate.netmdpi.com |

Exploration of New Derivatization Strategies for Advanced Chemical Applications

This compound, as a saturated oxygen heterocycle, represents a versatile platform for the development of new materials and specialty chemicals. researchgate.net Exploration of novel derivatization strategies can unlock a wide range of advanced applications. Saturated heterocycles are key components in many bioactive compounds and materials due to their unique three-dimensional structures. researchgate.netucl.ac.uk

One promising area of research is the functionalization of the this compound scaffold to introduce new chemical moieties. This can be achieved through various organic reactions, leading to derivatives with tailored properties. For example, the introduction of hydroxyl, amino, or carboxylic acid groups could render the molecule suitable for polymerization reactions, leading to the creation of novel bio-based polyesters or polyamides.

Furthermore, the C-H functionalization of saturated heterocycles is a rapidly developing field that could be applied to this compound. unito.it This would allow for the direct modification of the carbon skeleton, opening up avenues for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. The development of catalytic methods for the regioselective functionalization of the this compound ring system will be a key challenge and a significant opportunity.

The table below outlines potential derivatization strategies and their corresponding applications.

| Derivatization Strategy | Functional Groups Introduced | Potential Applications |

| Ring-Opening Polymerization | Requires prior functionalization | Production of biodegradable polymers. |

| C-H Functionalization | Alkyl, Aryl, Halogen, etc. | Synthesis of fine chemicals, pharmaceutical intermediates. unito.it |

| Introduction of Polymerizable Groups | Hydroxyl, Carboxyl, Amine | Development of novel bio-based polymers. |

| Oxidative Coupling | Carbon-Carbon bond formation | Creation of larger, more complex molecular architectures. researchgate.net |

Application of Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the hydrogenation of dibenzofuran to this compound is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. Advanced in situ spectroscopic techniques offer the ability to monitor catalytic reactions in real-time, providing invaluable mechanistic insights. researchgate.netacs.org

Operando infrared (IR) spectroscopy, for instance, can probe the surface of a heterogeneous catalyst during the reaction, identifying adsorbed intermediates and tracking their transformation. researchgate.netresearchgate.netacs.org This can help to elucidate the reaction pathway and identify rate-limiting steps. The combination of operando IR with online mass spectrometry allows for the simultaneous monitoring of both surface species and gas-phase products, providing a comprehensive picture of the catalytic process. researchgate.netresearchgate.net

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying hydrogenation reactions. acs.org It can provide detailed information about the structure and dynamics of molecules in the liquid phase, allowing for the real-time tracking of reactants, intermediates, and products. The use of hyperpolarized xenon-129 as a tracer in NMR spectroscopy can even be used to monitor temperature changes within a catalytic reactor under non-steady-state conditions. acs.org

The following table summarizes the application of advanced in situ spectroscopic techniques for studying the synthesis of this compound.

| Spectroscopic Technique | Information Obtained | Mechanistic Insights |

| Operando Infrared (IR) Spectroscopy | Identification of surface adsorbates and reaction intermediates. researchgate.netacs.org | Elucidation of reaction pathways on the catalyst surface. researchgate.net |

| In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Real-time monitoring of reactant consumption and product formation in the liquid phase. acs.org | Determination of reaction kinetics and identification of solution-phase intermediates. |

| 129Xe NMR Spectroscopy | In situ temperature measurements within the catalytic reactor. acs.org | Understanding of heat transfer effects during exothermic hydrogenation reactions. |

| Online Mass Spectrometry (coupled with in situ techniques) | Real-time analysis of gas-phase products and reactants. researchgate.net | Correlation of surface chemistry with catalytic activity and selectivity. |

Broader Implications for Sustainable Chemistry and Renewable Resource Valorization

The research and development focused on this compound have significant implications for the broader fields of sustainable chemistry and the valorization of renewable resources. As a derivative of dibenzofuran, which can be obtained from lignin (B12514952), this compound is a prime example of how biomass can be transformed into valuable chemicals and fuels. acs.org

The valorization of lignin, the second most abundant biopolymer on Earth, is a key challenge in the development of integrated biorefineries. The conversion of lignin into platform chemicals like dibenzofuran and its subsequent upgrading to this compound represents a significant step towards a more circular and sustainable chemical industry. acs.org This approach reduces our reliance on fossil fuels, mitigates greenhouse gas emissions, and creates new value chains from renewable feedstocks.

This compound itself has potential as a sustainable aviation fuel (SAF). SAFs produced from renewable sources can significantly reduce the carbon footprint of the aviation industry, a sector that is notoriously difficult to decarbonize. The high energy density and clean-burning properties of compounds like this compound make them attractive candidates for next-generation jet fuels.

The development of sustainable catalytic processes, the integration of AI for process optimization, and the exploration of new applications for bio-based chemicals, all centered around this compound, contribute to the overarching goals of green chemistry. These efforts pave the way for a future where chemical production is more efficient, less wasteful, and in harmony with the principles of environmental stewardship.

Q & A

Q. What are the established synthesis protocols for dodecahydrodibenzofuran, and how can they be optimized for reproducibility?

Answer: this compound synthesis typically involves hydrogenation of dibenzofuran derivatives under high-pressure catalytic conditions. Key steps include:

- Catalyst selection : Use palladium or platinum catalysts for selective hydrogenation of aromatic rings while preserving oxygen-containing functional groups.

- Reaction monitoring : Employ gas chromatography (GC) or NMR to track hydrogenation progress and minimize over-reduction.

- Purification : Utilize recrystallization or column chromatography to isolate isomers (e.g., cis/trans configurations).

For optimization, systematically vary parameters (e.g., solvent polarity, temperature) and validate purity via melting point analysis and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Answer:

- NMR : Use H and C NMR to confirm hydrogenation completeness and stereochemistry. Compare chemical shifts with computational predictions (e.g., DFT calculations) for structural validation.

- IR spectroscopy : Identify retained functional groups (e.g., ether linkages) via characteristic absorption bands (e.g., C-O stretch at ~1100 cm).

- Mass spectrometry : Employ HRMS to verify molecular formulas and detect fragmentation patterns indicative of structural rearrangements.

Always cross-reference data with literature (e.g., PubChem entries for analogous compounds) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s conformational stability?

Answer: Discrepancies in stability data (e.g., conflicting thermal analysis results) can be addressed via:

- Molecular dynamics (MD) simulations : Model isomerization pathways under varying temperatures to identify dominant conformers.

- Density functional theory (DFT) : Calculate relative Gibbs free energies of cis/trans isomers to predict thermodynamic stability.

- Validation : Compare computational results with experimental DSC (differential scanning calorimetry) data. Publish raw computational inputs/outputs in supplementary materials for reproducibility .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound derivatives?

Answer:

- Functional group variation : Synthesize derivatives with substituents at key positions (e.g., methoxy or hydroxyl groups) and assess biological activity (e.g., receptor binding assays).

- Data normalization : Control for lipophilicity (via logP measurements) to isolate electronic or steric effects.

- Statistical analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett constants) with activity trends.

Reference toxicological databases (e.g., EPA DSSTox) to contextualize safety profiles .

Methodological Challenges

Q. How should researchers address low yields in multi-step syntheses of functionalized dodecahydrodibenzofurans?

Answer:

- Stepwise optimization : Identify bottlenecks via intermediate analysis (e.g., LC-MS for unstable intermediates).

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) during harsh reaction conditions.

- Alternative routes : Explore photochemical or enzymatic methods for selective functionalization.

Document failed attempts in supplementary materials to guide future studies .

Data Reporting Standards

Q. What criteria ensure rigorous reporting of this compound research in peer-reviewed journals?

Answer:

- Experimental transparency : Provide detailed protocols (catalyst loading, reaction times) and raw spectral data (e.g., NMR FID files) in supplementary materials.

- Reproducibility checks : Include replicate experiments and statistical error margins (e.g., ±SD for yield calculations).

- Literature alignment : Compare results with prior studies (e.g., PubChem’s spectral libraries) to highlight novel contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.